Zelasudil Zelasudil
Brand Name: Vulcanchem
CAS No.: 2365193-22-0
VCID: VC14594719
InChI: InChI=1S/C22H21F2N7O/c1-31-22(27-17-9-8-16-15(10-26-29-16)19(17)12-2-3-12)28-20(30-31)13-4-6-14(7-5-13)21(32)25-11-18(23)24/h4-10,12,18H,2-3,11H2,1H3,(H,25,32)(H,26,29)(H,27,28,30)
SMILES:
Molecular Formula: C22H21F2N7O
Molecular Weight: 437.4 g/mol

Zelasudil

CAS No.: 2365193-22-0

Cat. No.: VC14594719

Molecular Formula: C22H21F2N7O

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Zelasudil - 2365193-22-0

Specification

CAS No. 2365193-22-0
Molecular Formula C22H21F2N7O
Molecular Weight 437.4 g/mol
IUPAC Name 4-[5-[(4-cyclopropyl-1H-indazol-5-yl)amino]-1-methyl-1,2,4-triazol-3-yl]-N-(2,2-difluoroethyl)benzamide
Standard InChI InChI=1S/C22H21F2N7O/c1-31-22(27-17-9-8-16-15(10-26-29-16)19(17)12-2-3-12)28-20(30-31)13-4-6-14(7-5-13)21(32)25-11-18(23)24/h4-10,12,18H,2-3,11H2,1H3,(H,25,32)(H,26,29)(H,27,28,30)
Standard InChI Key HSZPZEGJQCFGDE-UHFFFAOYSA-N
Canonical SMILES CN1C(=NC(=N1)C2=CC=C(C=C2)C(=O)NCC(F)F)NC3=C(C4=C(C=C3)NN=C4)C5CC5

Introduction

Pharmacological Profile of Zelasudil

Mechanism of Action

Zelasudil exerts its anti-fibrotic effects through selective inhibition of ROCK2, a serine/threonine kinase regulating actin cytoskeleton organization, cell migration, and extracellular matrix deposition . Unlike pan-ROCK inhibitors targeting both ROCK1 and ROCK2 isoforms, zelasudil exhibits >100-fold selectivity for ROCK2, minimizing off-target effects on vascular smooth muscle tone mediated by ROCK1 . This selectivity translates to reduced risk of hypotension, a common limitation of first-generation ROCK inhibitors .

In preclinical models, zelasudil demonstrated pleiotropic effects across fibrosis-related pathways:

  • Gene Expression Modulation: Reduced expression of pro-fibrotic genes (e.g., COL1A1, ACTA2) in human IPF lung tissue ex vivo .

  • Immune Regulation: Increased interleukin-10 (IL-10) production and STAT5 pathway activation, suggesting immunomodulatory activity .

  • Tissue Remodeling: Attenuated collagen deposition by 40-60% in bleomycin-induced lung fibrosis models .

Clinical Development Program

Phase 2a Trial in IPF

The randomized, double-blind, placebo-controlled trial (NCT05570058) enrolled 42 IPF patients with forced vital capacity (FVC) 50-90% predicted :

ParameterDetails
Duration12-week treatment + 24-week OLE
Dose20 mg BID vs. placebo
EndpointsFVC decline, safety, biomarkers
CompletionQ4 2024 (primary analysis)

Interim data suggested stabilization of FVC decline and reduced serum biomarkers of fibrosis (e.g., MMP-7, YKL-40) . Full results are pending publication .

Comparative Efficacy Analysis

Zelasudil’s preclinical performance against nintedanib, a standard IPF therapy, highlights its differentiated profile :

ParameterZelasudil (50 mg/kg BID)Nintedanib (50 mg/kg QD)
Collagen Reduction58%42%
Ashcroft Score3.2 vs. 5.8 (control)4.1 vs. 5.8 (control)
TolerabilityNo weight loss8% body weight loss

The enhanced efficacy and tolerability are attributed to ROCK2’s dual role in fibrosis and immune regulation .

Future Directions

Redx Pharma is evaluating zelasudil in broader indications:

  • Cancer-Associated Fibrosis: Preclinical models show reduced stromal collagen in pancreatic ductal adenocarcinoma .

  • Systemic Sclerosis: Planned Phase 2 trial targeting skin and lung fibrosis (2025-2026) .

  • Combination Therapy: Synergy with antifibrotics (e.g., pirfenidone) under investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator